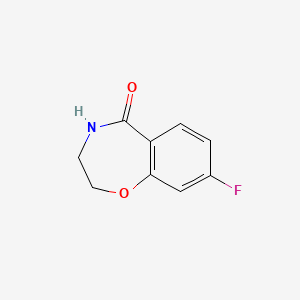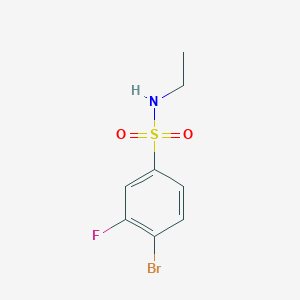![molecular formula C13H23NO4 B1375616 Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 757239-67-1](/img/structure/B1375616.png)
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[45]decane-8-carboxylate is a synthetic organic compound with the molecular formula C₁₃H₂₃NO₄ It belongs to the class of spiro compounds, characterized by a unique spirocyclic structure where two rings are connected through a single atom
Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, ce composé est étudié pour son potentiel en tant que bloc de construction dans la conception de médicaments. Sa structure spirocyclique est intéressante en raison de la conformation tridimensionnelle unique qu’elle peut conférer à une molécule, ce qui est crucial pour l’affinité de liaison et la spécificité des agents pharmaceutiques. Le groupe tert-butyle peut également améliorer la stabilité métabolique, ce qui en fait une partie précieuse dans les stratégies de prodrogues .
Science des matériaux
En science des matériaux, le cadre robuste du composé pourrait être utilisé dans la synthèse de polymères ayant des propriétés mécaniques spécifiques. Les hétéroatomes d’oxygène et d’azote présents dans la structure peuvent faciliter la réticulation, ce qui peut être exploité pour créer des matériaux ayant la flexibilité ou la rigidité souhaitée .
Sciences de l’environnement
En sciences de l’environnement, les chercheurs pourraient étudier les produits de dégradation du composé et leur impact environnemental. Comprendre sa voie de dégradation est essentiel pour évaluer le risque écologique de son utilisation dans diverses applications, telles que les produits chimiques agricoles ou les produits pharmaceutiques .
Chimie analytique
Les chimistes analytiques pourraient développer des méthodes pour quantifier ce composé dans des mélanges complexes en utilisant des techniques comme la CLHP ou la GC-MS. Ceci est particulièrement pertinent pour le contrôle de la qualité dans la fabrication pharmaceutique, où des mesures précises des ingrédients actifs et des impuretés sont essentielles .
Biochimie
Les biochimistes peuvent étudier l’interaction de ce composé avec les macromolécules biologiques. Par exemple, il pourrait servir d’inhibiteur ou d’activateur dans les réactions enzymatiques, fournissant des informations sur les mécanismes enzymatiques ou servant d’outil dans la recherche en biochimie .
Synthèse chimique
Ce composé pourrait être utilisé comme intermédiaire dans la synthèse organique, en tirant parti de ses groupes fonctionnels réactifs. Les groupes hydroxy et carboxylate, en particulier, offrent des sites pour des transformations chimiques supplémentaires, permettant la synthèse d’un large éventail de composés dérivés .
Pharmacocinétique
Les études pharmacocinétiques pourraient explorer comment le composé est absorbé, distribué, métabolisé et excrété dans le corps. Ces données sont cruciales pour le développement de médicaments, garantissant que les médicaments potentiels ont des profils de sécurité et d’efficacité acceptables .
Neurochimie
Compte tenu de la complexité structurelle du composé, il peut être intéressant en neurochimie pour le développement de nouveaux agents du système nerveux central (SNC). Sa capacité à traverser la barrière hémato-encéphalique et à interagir avec les récepteurs du SNC pourrait être étudiée pour traiter les troubles neurologiques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxy acid or an amino alcohol.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, chromium trioxide, or Dess-Martin periodinane.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various functionalized spiro compounds.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents, particularly for its unique structural features that can enhance drug-receptor interactions.
Biological Probes: Used in the development of probes for studying biological processes, due to its stability and functional versatility.
Industry:
Materials Science: Employed in the synthesis of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Mécanisme D'action
The mechanism of action of tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can enhance binding affinity and selectivity, making it a valuable scaffold in drug design.
Comparaison Avec Des Composés Similaires
- Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
Comparison:
- Structural Differences: While these compounds share the spirocyclic core, variations in functional groups (e.g., hydroxyl, oxo, diaza) lead to different chemical properties and reactivities.
- Unique Features: Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific combination of a tert-butyl ester and a hydroxyl group, which can influence its solubility, stability, and reactivity in distinct ways compared to its analogs.
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)10(15)4-9-17-13/h10,15H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVZWCSKELNHRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)


![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)
![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)
![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B1375551.png)


